4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide
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Overview
Description
4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide is a complex organic compound that features a tetrazole ring, a sulfonamide group, and a chloro-substituted acenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized using a click chemistry approach, which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base.
Coupling Reactions: The final compound is obtained by coupling the tetrazole and sulfonamide intermediates with the chloro-substituted acenaphthylene under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the intermediates.
Substitution: The chloro group in the acenaphthylene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the acenaphthylene moiety .
Scientific Research Applications
4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.
Protein Binding: The tetrazole ring can form stable complexes with proteins, affecting their function.
Pathways: The compound may interfere with cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Losartan Potassium: A tetrazole-containing compound used as an antihypertensive agent.
2-Butyl-4-chloro-1-{[2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl}-1H-imidazole-5-methanol: Another tetrazole derivative with medicinal applications.
Uniqueness
4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide is unique due to its combination of a tetrazole ring, sulfonamide group, and chloro-substituted acenaphthylene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C25H18ClN5O2S2 |
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Molecular Weight |
520.0 g/mol |
IUPAC Name |
4-chloro-N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H18ClN5O2S2/c26-17-12-14-19(15-13-17)35(32,33)28-23-20-10-4-6-16-7-5-11-21(22(16)20)24(23)34-25-27-29-30-31(25)18-8-2-1-3-9-18/h1-15,23-24,28H |
InChI Key |
ZMERWFTXCDYQLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3C(C4=CC=CC5=C4C3=CC=C5)NS(=O)(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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